molecular formula C8H11N3O4S B5522283 N-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B5522283
M. Wt: 245.26 g/mol
InChI Key: VTODHICVGKAGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.04702701 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Applications in Scientific Research

Antibacterial and Antifungal Properties
Sulfonamides, due to their broad spectrum of antimicrobial activity, have been extensively studied for their antibacterial and antifungal properties. A study by Gadad et al. (2000) demonstrated that 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin, indicating their potential in developing new antimicrobial agents Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000.

Antimicrobial Cytotoxicity
Elumalai et al. (2017) synthesized novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines, which exhibited not only antimicrobial activities but also cytotoxicity against Vero cells. This highlights the dual functionality of such compounds, suggesting their potential use in antimicrobial chemotherapy and possibly in cancer research Elumalai, Ali, Srinivasan, Elumalai, & Eluri, 2017.

Enzyme Inhibition for Antimicrobial Action
Azzam, Elsayed, and Elgemeie (2020) developed N-sulfonamide 2-pyridone derivatives aiming to inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes simultaneously, showcasing a novel approach in antibiotic resistance research. Their findings suggest that such compounds can serve as a foundation for developing dual-action antimicrobial agents, potentially offering a solution to combat multi-drug resistant bacteria Azzam, Elsayed, & Elgemeie, 2020.

Antioxidant Properties
Muhammad-Ali, Salman, and Jasim (2019) explored the antioxidant activity of azo-sulfa compounds, indicating that the attachment of heterocyclic rings to sulfonamides enhances their antioxidant properties. This research provides insights into the potential of sulfonamides in developing treatments that require antioxidant activity, further broadening their application in medicinal chemistry Muhammad-Ali, Salman, & Jasim, 2019.

Properties

IUPAC Name

N-cyclopropyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-4-6(7(12)10-8(13)9-4)16(14,15)11-5-2-3-5/h5,11H,2-3H2,1H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODHICVGKAGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.